molecular formula C12H13BrFNO2 B7469264 2-(2-Bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone

2-(2-Bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone

Cat. No. B7469264
M. Wt: 302.14 g/mol
InChI Key: ILHRLYLXZIHPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of pyrrolidinones. It is also known as BFPE and is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of BFPE is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BFPE has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BFPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. BFPE has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using BFPE in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using BFPE is its potential toxicity. Further studies are needed to determine the safety and efficacy of BFPE in humans.

Future Directions

There are several future directions for research on BFPE. One direction is to further explore its potential therapeutic applications, especially in the treatment of cancer and inflammation. Another direction is to investigate the safety and toxicity of BFPE in humans. Additionally, more research is needed to fully understand the mechanism of action of BFPE and its effects on gene expression. Finally, further studies are needed to optimize the synthesis method of BFPE and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

BFPE can be synthesized through a multistep process involving the reaction of 2-bromo-4-fluorophenol with pyrrolidine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain pure BFPE.

Scientific Research Applications

BFPE has been studied for its potential therapeutic applications, especially in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BFPE has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHRLYLXZIHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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